8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(Oxolane-3-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.
Another method involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method provides an efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling-up techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be facilitated using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets and pathways. For example, in the synthesis of 8-oxabicyclo[3.2.1]octanes, the compound undergoes nucleophilic attack, followed by 1,2-silyl migration and cyclization reactions . These reactions highlight the compound’s ability to participate in complex organic transformations.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure and is used in similar types of organic reactions.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a tricyclic structure, synthesized via similar methods.
Uniqueness
8-(Oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C12H19NO3/c14-11-5-9-1-2-10(6-11)13(9)12(15)8-3-4-16-7-8/h8-11,14H,1-7H2 |
InChI Key |
ZJCCMQXFFYTWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CCOC3)O |
Origin of Product |
United States |
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